Sodium tetrachloroaurate(III) dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

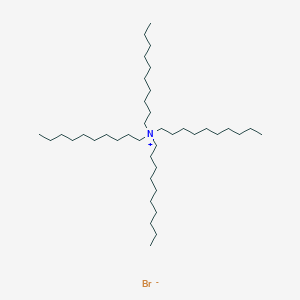

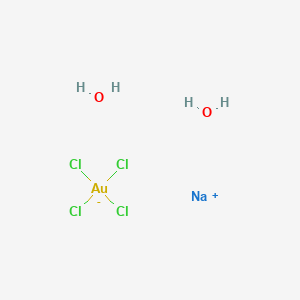

Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O) is a gold catalyst that is widely used in many organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols .

Synthesis Analysis

The conventional method of preparation of sodium tetrachloroaurate involves the addition of tetrachloroauric acid solution to sodium chloride or sodium carbonate to form a mixture. The mixture is stirred at 100 °C, and then subjected to evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate .Molecular Structure Analysis

The molecular structure of Sodium tetrachloroaurate(III) dihydrate is represented by the formula NaAuCl4·2H2O .Physical And Chemical Properties Analysis

Sodium tetrachloroaurate(III) dihydrate is a solid substance . It has a molecular weight of 397.80 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Sodium tetrachloroaurate(III) dihydrate is used as a catalyst in the synthesis of important heterocyclic compounds such as 1,5-benzodiazepine and quinoxaline derivatives . These compounds are significant in pharmaceuticals .

Deprotection of tert-butyl (dimethyl)silyl (TBS) Protecting Groups

This compound is also used for the efficient deprotection of tert-butyl (dimethyl)silyl (TBS) protecting groups . This is a simple and mild method that is beneficial in various chemical synthesis processes .

Precursor in the Synthesis of Gold Nanoparticles

Sodium tetrachloroaurate(III) dihydrate can be used as a precursor in the synthesis of gold nanoparticles . Gold nanoparticles have numerous applications in areas such as electronics, medicine, and catalysis .

Catalyst in Organic Transformations

It is used as a catalyst in various organic transformations. For instance, it is used in the nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols .

Mecanismo De Acción

Target of Action

Sodium tetrachloroaurate(III) dihydrate primarily targets tert-butyl(dimethyl)silyl (TBS) protecting groups . These groups are commonly used in organic chemistry to protect reactive hydroxyl groups during chemical reactions .

Mode of Action

The compound acts as a catalyst in the removal of TBS protecting groups . It is selective in the presence of aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers . This selectivity allows it to efficiently deprotect TBS groups without affecting other parts of the molecule .

Biochemical Pathways

The compound is involved in many organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . These transformations are key steps in the synthesis of various pharmaceuticals, including 1,5-benzodiazepine and quinoxaline derivatives .

Result of Action

The primary result of Sodium tetrachloroaurate(III) dihydrate’s action is the efficient deprotection of TBS protecting groups . This allows for the selective synthesis of complex organic compounds, including important pharmaceutical heterocycles .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;tetrachlorogold(1-);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEERDTKOVZFOHF-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrachloroaurate(III) dihydrate | |

Q & A

Q1: What are the key applications of sodium tetrachloroaurate(III) dihydrate in organic synthesis?

A1: Sodium tetrachloroaurate(III) dihydrate serves as an efficient catalyst for various organic reactions. Notably, it demonstrates high activity in the mild and selective deprotection of tert-butyl(dimethyl)silyl (TBS) ethers. [, ] This selectivity allows for the deprotection of aliphatic TBS ethers while leaving aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers intact. [, ] Additionally, it catalyzes the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, and quinoxalines from o-phenylenediamine and α-bromo ketones, showcasing its versatility in heterocycle synthesis. []

Q2: How does sodium tetrachloroaurate(III) dihydrate facilitate the synthesis of gold nanoparticles?

A2: Sodium tetrachloroaurate(III) dihydrate acts as a precursor for the synthesis of gold nanoparticles (AuNPs). In a reaction with polyoxyethylene cholesteryl ether (ChEO15 or ChEO10), the compound undergoes reduction, yielding stable and catalytically active AuNPs. [, ] This process highlights the dual role of ChEO15/ChEO10, acting as both a reducing and stabilizing agent for the nanoparticles. [, ]

Q3: What are the catalytic applications of gold nanoparticles synthesized from sodium tetrachloroaurate(III) dihydrate?

A3: Gold nanoparticles derived from sodium tetrachloroaurate(III) dihydrate exhibit notable catalytic activity. For instance, they effectively catalyze the conversion of nitrophenols to aminophenols in the presence of NaBH4. [] Furthermore, these AuNPs display peroxidase-like activity, highlighting their potential in mimicking enzymatic processes. [] They have also been successfully applied in the degradation of Methylene Blue (MB) to Leucomethylene blue (LMB) in the presence of NaBH4. []

Q4: How does the structure of sodium tetrachloroaurate(III) dihydrate influence its properties?

A4: The structure of sodium tetrachloroaurate(III) dihydrate, consisting of [AuCl4]− anions and sodium cations with two water molecules per formula unit, significantly influences its properties. [] Studies using chlorine-35 quadrupole resonance revealed the presence of hydrogen bonding between the chlorine atoms of the [AuCl4]− anion and the water molecules. [] This hydrogen bonding impacts the electronic environment of the chlorine atoms, affecting the compound's reactivity. [] Additionally, the pressure-dependent behavior of the chlorine frequencies suggests that the non-bonding electron clouds of the chlorine atoms are influenced by pressure, impacting the electronic properties of the compound. []

Q5: How does sodium tetrachloroaurate(III) dihydrate interact with p-benziporphyrin?

A5: Sodium tetrachloroaurate(III) dihydrate mediates an unusual reaction with p-benziporphyrin in the presence of potassium carbonate. [] This reaction results in the contraction of the benzene ring within p-benziporphyrin to form a cyclopentadiene ring, ultimately yielding gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. [] This transformation highlights the ability of sodium tetrachloroaurate(III) dihydrate to catalyze unique and complex reactions, expanding its potential applications in organic synthesis. []

Q6: What analytical techniques are valuable for studying sodium tetrachloroaurate(III) dihydrate?

A6: Various analytical techniques are crucial for characterizing sodium tetrachloroaurate(III) dihydrate and its reaction products. Infrared spectroscopy helps identify functional groups within the compound and its complexes. [] Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide insights into the compound's thermal stability and decomposition pathways. [] Additionally, UV-Vis spectroscopy is essential for monitoring the formation and characterizing the optical properties of gold nanoparticles synthesized using sodium tetrachloroaurate(III) dihydrate. [, ] Transmission electron microscopy (TEM) enables visualization of the size, morphology, and structure of the synthesized nanoparticles. []

Q7: How can the biological activity of gold nanoparticles synthesized using sodium tetrachloroaurate(III) dihydrate be enhanced?

A7: Research indicates that plant extracts can be utilized to synthesize biogenic gold nanoparticles with enhanced bioactivity. For example, using extracts from Salvia africana-lutea (SAL) can produce gold nanoparticles that exhibit antibacterial activity against pathogens like Staphylococcus epidermidis and P. aeruginosa. [] This approach leverages the inherent biocompatibility and potential synergistic effects of plant-derived compounds, opening avenues for developing novel antibacterial agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)

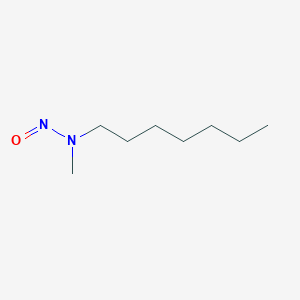

![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)

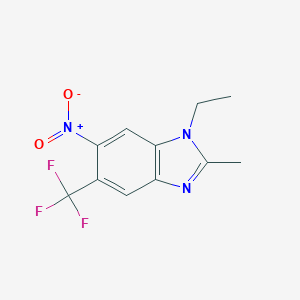

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)